REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.C1[C:17]([N+:18]([O-])=O)=CC=C(O)C=1.C1(N=C=NC2CCCCC2)CCCCC1>C(#N)C>[CH3:17][NH:18][C:9](=[O:11])[CH2:8][C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Name
|
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting crystals of dicyclohexylurea were filtered out
|
Type
|
ADDITION
|
Details
|
An ethereal solution of 7.8 g of methylamine was added to the filtrate
|
Type
|
ADDITION
|
Details
|
containing p-nitrophenyl p-hydroxyphenylacetate
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
FILTRATION
|
Details
|
were filtered out
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(CC1=CC=C(C=C1)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |